4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butyl methacrylate is a fluorinated methacrylate compound known for its unique chemical properties. This compound is characterized by the presence of a heptadecafluorooctyl group, which imparts hydrophobic and oleophobic properties, making it useful in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butyl methacrylate typically involves the reaction of heptadecafluorooctyl sulfonyl chloride with N-methylbutylamine, followed by esterification with methacrylic acid. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Polymerization: The methacrylate group allows for radical polymerization, forming polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve mild temperatures and solvents like dichloromethane.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under thermal or UV conditions to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Polymerization: The major products are fluorinated polymers with applications in coatings and surface treatments.
Wissenschaftliche Forschungsanwendungen
4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butyl methacrylate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers with unique surface properties.
Biology: Investigated for its potential use in creating biocompatible surfaces and materials.
Medicine: Explored for use in drug delivery systems due to its hydrophobic properties.
Wirkmechanismus
The mechanism of action of 4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butyl methacrylate primarily involves its ability to form strong hydrophobic and oleophobic surfaces. The heptadecafluorooctyl group interacts with various substrates, creating a barrier that repels water and oils. This property is leveraged in applications requiring protective coatings and surface treatments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(((Heptadecafluorooctyl)sulphonyl)methylamino)ethyl methacrylate
- 4-(((Heptadecafluorooctyl)sulphonyl)methylamino)propyl methacrylate
Uniqueness
Compared to similar compounds, 4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butyl methacrylate offers a balance of hydrophobicity and polymerizability, making it particularly useful in applications requiring durable and resistant coatings. Its longer alkyl chain provides enhanced flexibility and compatibility with various substrates .
Eigenschaften
CAS-Nummer |
61577-14-8 |
---|---|
Molekularformel |
C17H16F17NO4S |
Molekulargewicht |
653.4 g/mol |
IUPAC-Name |
4-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H16F17NO4S/c1-8(2)9(36)39-7-5-4-6-35(3)40(37,38)17(33,34)15(28,29)13(24,25)11(20,21)10(18,19)12(22,23)14(26,27)16(30,31)32/h1,4-7H2,2-3H3 |
InChI-Schlüssel |
DJKGXDGHCIHDPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.